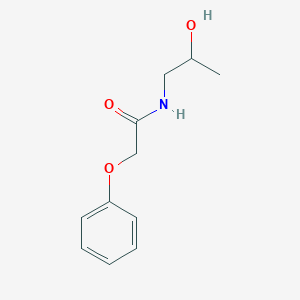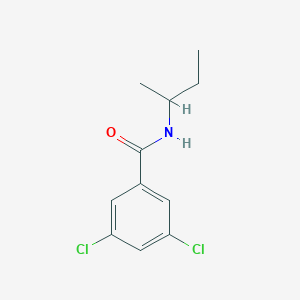
N-(2-hydroxypropyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxypropyl)-2-phenoxyacetamide, also known as HPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPAA is a derivative of phenoxyacetic acid and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of N-(2-hydroxypropyl)-2-phenoxyacetamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and antioxidant effects by modulating various signaling pathways, including the NF-κB and Nrf2 pathways. This compound has been shown to inhibit the activation of NF-κB and increase the expression of Nrf2, leading to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the expression of inflammatory markers, such as COX-2 and iNOS. This compound has also been found to scavenge free radicals and protect against oxidative stress-induced damage. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxypropyl)-2-phenoxyacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for further research. However, there are some limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to work with in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxypropyl)-2-phenoxyacetamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Another area of interest is the investigation of this compound as a potential anticancer agent, either alone or in combination with other drugs. Finally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it a more attractive candidate for drug development.
Synthesemethoden
N-(2-hydroxypropyl)-2-phenoxyacetamide can be synthesized through the reaction of phenoxyacetic acid with 2-chloro-1-propanol in the presence of a base such as potassium hydroxide. The reaction produces this compound as a white crystalline solid with a yield of 80-85%.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxypropyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor properties. This compound has been shown to inhibit the production of inflammatory cytokines and reduce the expression of inflammatory markers. Additionally, this compound has been found to scavenge free radicals and protect against oxidative stress-induced damage. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
N-(2-hydroxypropyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C11H15NO3/c1-9(13)7-12-11(14)8-15-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) |
InChI-Schlüssel |
UCOYUARRWOSTQF-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)COC1=CC=CC=C1)O |
Kanonische SMILES |
CC(CNC(=O)COC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)

![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)
![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)
![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)
![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)


![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)



![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)